molecular formula C18H21ClN4OS B2484548 5-((3-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-31-8

5-((3-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2484548
CAS RN: 851969-31-8
M. Wt: 376.9
InChI Key: AWOPOZLQKSCIPC-UHFFFAOYSA-N
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Description

The compound "5-((3-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" belongs to a class of chemicals known for their complex molecular structures and potential for varied applications in chemistry and pharmacology.

Synthesis Analysis

The synthesis of compounds similar to the one typically involves multiple steps, including ring-opening, cyclization, substitution, and Mannich reactions. This process has been demonstrated in the synthesis of related compounds, where structural properties were explored using spectroscopic methods like NMR, MS, and FT-IR, as well as X-ray crystallography (Wu et al., 2021).

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed by X-ray diffraction, consistent with structures optimized by density functional theory (DFT) calculations. This includes geometrical parameters, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analysis (Wu et al., 2022).

Scientific Research Applications

Antimicrobial Activities

Several studies have synthesized 1,2,4-triazole derivatives and evaluated their antimicrobial activities. For instance, compounds with structures incorporating 1,2,4-triazole moieties have been synthesized and demonstrated good or moderate activities against microorganisms, including bacteria and fungi (Bektaş et al., 2007). Similarly, novel series of triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties showed promising antimicrobial properties (Idrees et al., 2019).

Synthesis and Characterization

Research also focuses on the synthesis and structural characterization of triazole derivatives. The vibrational spectroscopic (FT-IR, FT-Raman) and quantum mechanical studies of related compounds help in understanding their molecular geometry, vibrational wavenumbers, and potential biological activities (Kuruvilla et al., 2018). Additionally, the synthesis and X-ray crystal studies provide insights into the molecular structure and potential applications of these compounds (Nanjunda-Swamy et al., 2005).

Potential Pharmacological Profiles

Some triazole derivatives have been evaluated for their pharmacological activities, including anticonvulsant and anticancer properties. For example, certain 1,2,4-triazolo[4,3-a][1,4]diazepines showed good anticonvulsant activity in models for absence (petit mal) epilepsy (Fiakpui et al., 1999). Another study synthesized 1,2,4-triazolo[1,5-a]pyrimidines as anticancer agents with a unique mechanism of tubulin inhibition, demonstrating the potential for overcoming resistance in multidrug resistance transporter proteins (Zhang et al., 2007).

properties

IUPAC Name

5-[(3-chlorophenyl)-(4-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4OS/c1-11-6-8-22(9-7-11)15(13-4-3-5-14(19)10-13)16-17(24)23-18(25-16)20-12(2)21-23/h3-5,10-11,15,24H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOPOZLQKSCIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C2=CC(=CC=C2)Cl)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

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